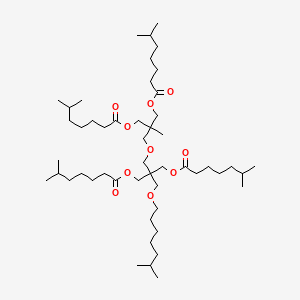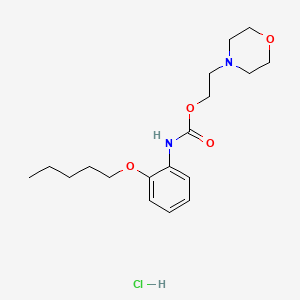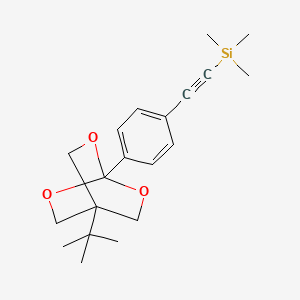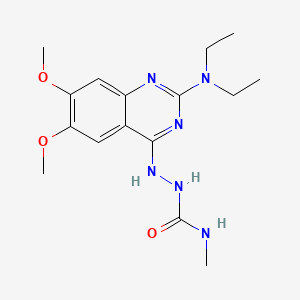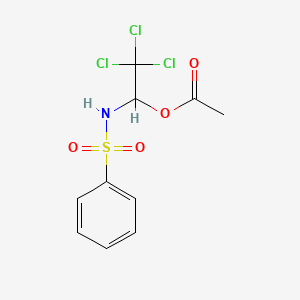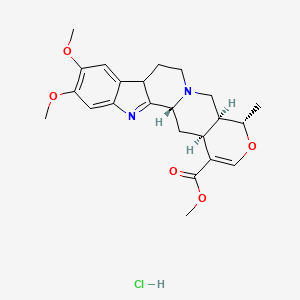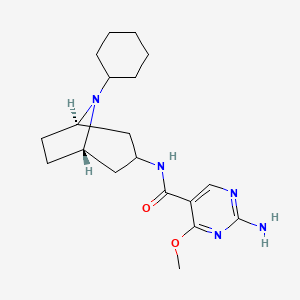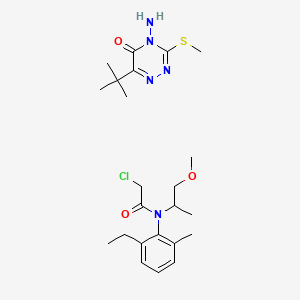
Cotoran multi
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metribuzin-metolachlor mixture is a combination of two herbicides, metribuzin and metolachlor, used primarily for weed control in agricultural settings. Metribuzin is a triazinone herbicide, while metolachlor is a chloroacetanilide herbicide. This mixture is effective in controlling a wide range of broadleaf and grass weeds, providing both pre-emergence and early post-emergence control .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Metribuzin: The synthesis of metribuzin involves the reaction of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one with various reagents under controlled conditions.
Metolachlor: Metolachlor is synthesized through the reaction of 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl) acetamide with appropriate reagents.
Industrial Production Methods
Industrial production of metribuzin and metolachlor involves large-scale chemical synthesis using batch or continuous processes. These methods ensure high yield and purity of the final product, which is then formulated into various herbicidal products .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Metribuzin undergoes oxidation to form various metabolites, including desamino-diketo-metribuzin.
Reduction: Reduction reactions can convert metribuzin into its amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions, depending on the desired product.
Major Products Formed
Applications De Recherche Scientifique
Metribuzin-metolachlor mixture has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study herbicide interactions and degradation pathways.
Biology: Employed in studies on plant physiology and weed resistance mechanisms.
Medicine: Investigated for potential effects on non-target organisms and environmental health.
Industry: Widely used in agricultural practices for effective weed management, contributing to increased crop yields
Mécanisme D'action
The mechanism of action of metribuzin involves inhibition of photosynthesis by blocking the electron transport chain in photosystem II. This leads to the production of reactive oxygen species, causing cellular damage and plant death . Metolachlor inhibits cell division by interfering with the synthesis of very long-chain fatty acids, which are essential for cell membrane formation . Together, these herbicides provide a synergistic effect, enhancing weed control efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
The metribuzin-metolachlor mixture is unique due to its dual mode of action, providing both pre-emergence and post-emergence control of a wide range of weeds. This combination also offers improved resistance management and extended residual control compared to single herbicides .
Propriétés
Numéro CAS |
60747-23-1 |
|---|---|
Formule moléculaire |
C23H36ClN5O3S |
Poids moléculaire |
498.1 g/mol |
Nom IUPAC |
4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one;2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C15H22ClNO2.C8H14N4OS/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4;1-8(2,3)5-6(13)12(9)7(14-4)11-10-5/h6-8,12H,5,9-10H2,1-4H3;9H2,1-4H3 |
Clé InChI |
BGPCECYRUDNLPZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C.CC(C)(C)C1=NN=C(N(C1=O)N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)
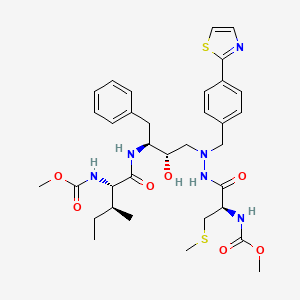
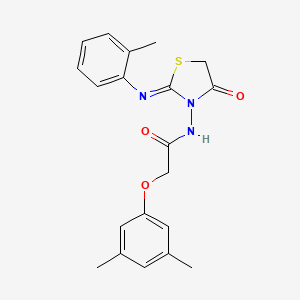
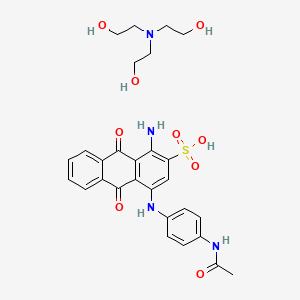
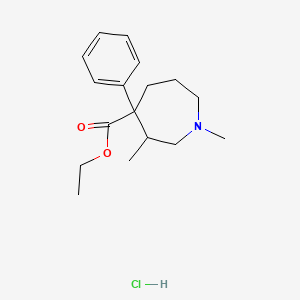
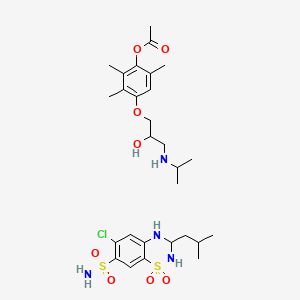
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)
